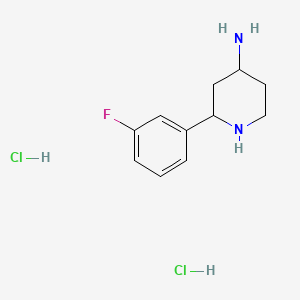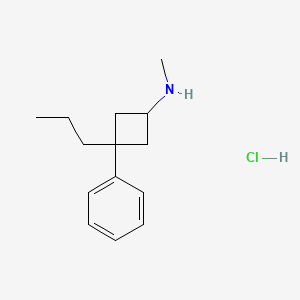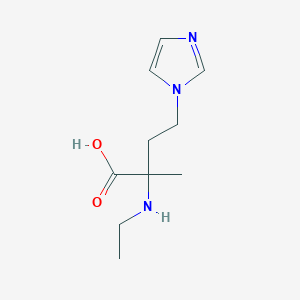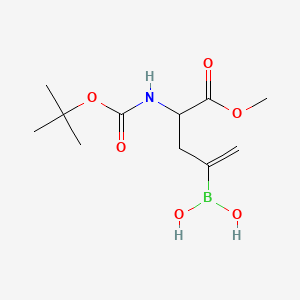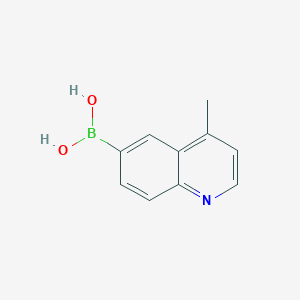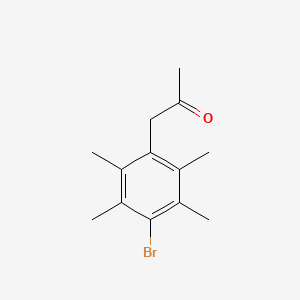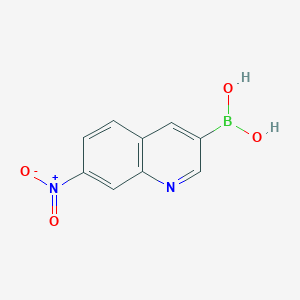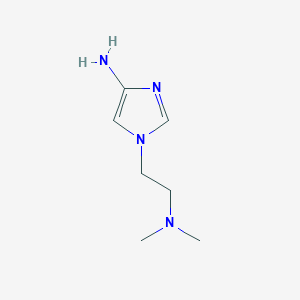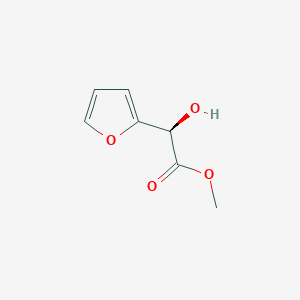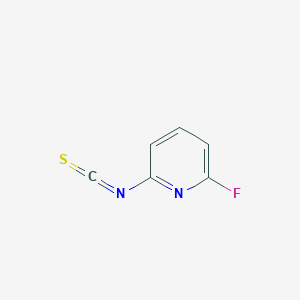
2-Fluoro-6-isothiocyanatopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-isothiocyanatopyridine is a fluorinated pyridine derivative that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and isothiocyanate groups in the pyridine ring imparts distinct reactivity and stability to the compound, making it valuable for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-isothiocyanatopyridine typically involves the introduction of fluorine and isothiocyanate groups into the pyridine ring. One common method is the reaction of 2-fluoropyridine with thiophosgene or other thiocarbonyl transfer reagents. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation, crystallization, or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-6-isothiocyanatopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO).
Addition Reactions: Amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with amines.
Sulfonyl Derivatives: Formed from oxidation reactions.
Aminopyridines: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-isothiocyanatopyridine has several applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential as an anticancer agent due to its ability to modify biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-isothiocyanatopyridine involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. The isothiocyanate group is particularly reactive, allowing the compound to modify proteins and enzymes, potentially inhibiting their function. This reactivity is exploited in the design of enzyme inhibitors and anticancer agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine: Lacks the isothiocyanate group, making it less reactive in certain nucleophilic addition reactions.
6-Isothiocyanatopyridine: Lacks the fluorine atom, which affects its stability and reactivity.
2-Chloro-6-isothiocyanatopyridine: Similar structure but with chlorine instead of fluorine, leading to different reactivity and applications.
Uniqueness
2-Fluoro-6-isothiocyanatopyridine is unique due to the presence of both fluorine and isothiocyanate groups, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the isothiocyanate group provides high reactivity towards nucleophiles. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H3FN2S |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
2-fluoro-6-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3FN2S/c7-5-2-1-3-6(9-5)8-4-10/h1-3H |
InChI-Schlüssel |
UCKKCYQTAOYMNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)F)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


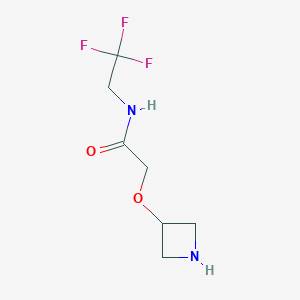

![2,6-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13478105.png)
